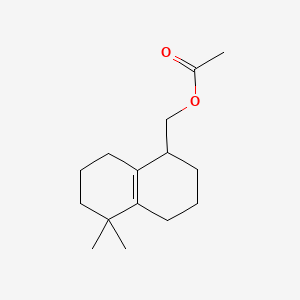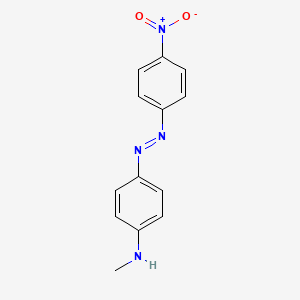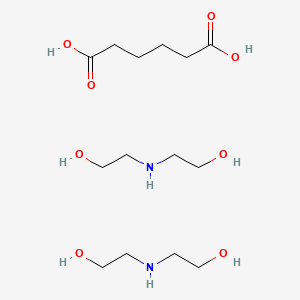
3,3',5-Tribromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with bromine atoms. These compounds are known for their use as flame retardants due to their ability to inhibit combustion processes .
Méthodes De Préparation
The synthesis of 3,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods often involve similar bromination processes but on a larger scale, with additional steps to purify the final product .
Analyse Des Réactions Chimiques
3,3’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3’,5-Tribromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their interactions with other chemicals.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential effects on human health and its role in diseases caused by exposure to brominated compounds.
Mécanisme D'action
The mechanism of action of 3,3’,5-Tribromobiphenyl involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
3,3’,5-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
3,4’,5-Tribromobiphenyl: Another polybrominated biphenyl with a different bromination pattern.
4,4’-Dibromobiphenyl: A biphenyl derivative with two bromine atoms.
4-Bromobiphenyl: A simpler biphenyl derivative with a single bromine atom.
These compounds share similar properties but differ in their specific chemical behaviors and applications.
Propriétés
Numéro CAS |
855255-44-6 |
|---|---|
Formule moléculaire |
C12H7Br3 |
Poids moléculaire |
390.90 g/mol |
Nom IUPAC |
1,3-dibromo-5-(3-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H |
Clé InChI |
IJCXDTWVECJMMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


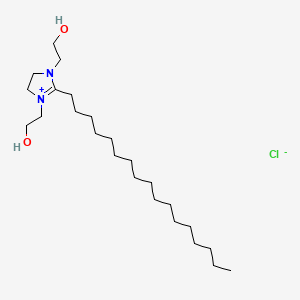
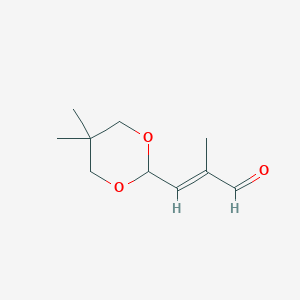


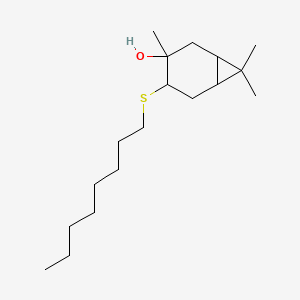
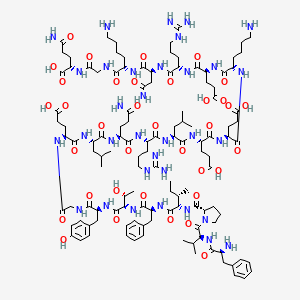
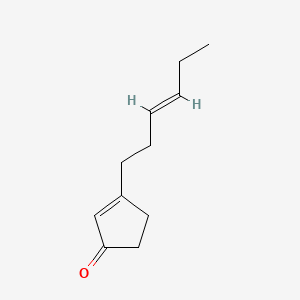
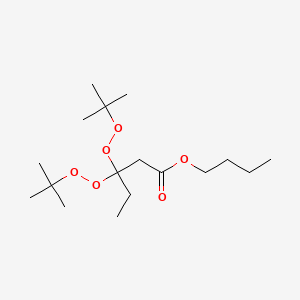


![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
